molecular formula C23H36N6O6 B14048934 Methyltetrazine-amino-PEG5-amine

Methyltetrazine-amino-PEG5-amine

Cat. No.: B14048934
M. Wt: 492.6 g/mol
InChI Key: BPYJKFRHEVXYSX-UHFFFAOYSA-N
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Description

Evolution of Bioorthogonal Click Chemistry in Chemical Biology

The term "bioorthogonal chemistry," first introduced by Carolyn R. Bertozzi in 2003, describes chemical reactions that can take place inside living systems without interfering with their natural biochemical processes. wikipedia.org This concept has been instrumental in the study of biomolecules in real-time and within their native environments. wikipedia.org

The concept of "click chemistry" was introduced by K. Barry Sharpless in the early 2000s and is characterized by reactions that are high-yielding, modular, and produce minimal byproducts. labinsights.nlalfa-chemistry.com These reactions are often easy to perform and are insensitive to water and oxygen. labinsights.nl One of the earliest and most prominent examples of a click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). alfa-chemistry.comnumberanalytics.com

The development of bioorthogonal chemistry built upon these principles, with early examples including the Staudinger ligation, which involves the reaction of an azide (B81097) with a phosphine. cmb.ac.lkwikipedia.org This was followed by the development of copper-free click chemistry, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), which eliminated the need for a toxic copper catalyst. cmb.ac.lkwikipedia.org

Core Principles of Click Chemistry:

Principle Description
High Yield The reactions should produce the desired product in high quantities.
Stereospecificity The reaction should produce a single, well-defined stereoisomer.
Simple Reaction Conditions Reactions should proceed under mild conditions, often in benign solvents like water. labinsights.nl
Readily Available Starting Materials The components for the reaction should be easy to obtain or synthesize.

| Minimal and Inoffensive Byproducts | Any byproducts generated should be non-toxic and easily removed. alfa-chemistry.com |

The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful type of cycloaddition that has become a cornerstone of bioorthogonal chemistry. nih.govrsc.org Unlike the standard Diels-Alder reaction, the IEDDA reaction occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.org This reaction is exceptionally fast and can proceed without a catalyst, making it ideal for in vivo applications. nih.govrsc.org

The IEDDA reaction involving tetrazines and strained alkenes, such as trans-cyclooctenes (TCO), is one of the fastest bioorthogonal reactions known. wikipedia.orgconju-probe.com The reaction proceeds through a [4+2] cycloaddition to form a bicyclic intermediate, which then rapidly eliminates nitrogen gas to yield a stable dihydropyridazine (B8628806) product. rsc.org This rapid and selective reaction has been widely adopted for applications ranging from live-cell imaging to the development of targeted therapeutics. nih.govrsc.org

Role of Tetrazines in Bioorthogonal Ligation Strategies

Tetrazines are a class of aromatic compounds containing a six-membered ring with four nitrogen atoms. nih.gov Their electron-deficient nature makes them highly reactive dienes in IEDDA reactions. nih.govnih.gov This reactivity, combined with their stability and small size, has made them invaluable tools in bioorthogonal chemistry. acs.orgnih.gov

The properties of tetrazines can be fine-tuned by adding substituents to the tetrazine ring. rsc.org This allows for the optimization of their reactivity and stability for specific applications.

Unsubstituted Tetrazines : While highly reactive, some unsubstituted tetrazines can be unstable in aqueous environments, which can limit their use in biological studies that require long incubation times. acs.orgnih.gov Their high reactivity is attributed to reduced Pauli repulsion. nih.gov

Methylated Tetrazines : The addition of a methyl group to the tetrazine ring generally increases its stability. conju-probe.com While this methylation can sometimes lead to a slightly lower reaction rate compared to some highly reactive, unstable tetrazines, it provides a crucial balance between reactivity and stability for many applications. conju-probe.comadcreviews.com Phenyl-substituted tetrazines often exhibit lower activation barriers in reactions compared to their methyl-substituted counterparts. rsc.org However, computational studies have shown that the increased reactivity of diphenyl-tetrazine over dimethyl-tetrazine is primarily due to lower distortion energy and increased electrostatic attraction, rather than improved orbital interaction. nih.gov

Comparison of Tetrazine Types:

Feature Unsubstituted Tetrazine Methylated Tetrazine
Reactivity Generally higher Generally more moderate
Stability Can be lower, especially in aqueous media Generally higher

| Common Use Case | Rapid labeling applications | Applications requiring a balance of speed and stability |

The methyl group in a methyltetrazine offers a strategic advantage by enhancing the stability of the molecule, particularly in biological media. nih.gov This increased stability is crucial for experiments that require the tetrazine to remain intact for extended periods before reacting with its target. acs.org

While electron-withdrawing groups are often added to tetrazines to increase their reactivity, this can also decrease their stability. rsc.org The methyl group, in contrast, provides a way to modulate reactivity while maintaining good stability. Recent research has also highlighted that factors beyond simple electronics, such as intramolecular repulsion and distortion of the tetrazine ring, can play a significant role in accelerating the reaction rate without compromising stability. nih.gov This nuanced understanding allows for the rational design of tetrazines, like methyltetrazines, that are optimized for specific research goals where a balance of properties is essential.

Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugate Design

Polyethylene glycol (PEG) linkers are polymers composed of repeating ethylene (B1197577) oxide units. chempep.com They are widely used in bioconjugation to connect different molecules, such as a drug and a targeting agent. chempep.comaxispharm.com The use of PEG in biological applications dates back to the 1970s. chempep.com

The inclusion of a PEG linker in a bioconjugate offers several advantages:

Improved Solubility : PEG is highly soluble in water, which can help to solubilize hydrophobic molecules. chempep.comaxispharm.com

Enhanced Stability : PEGylation, the process of attaching PEG chains, can protect molecules from enzymatic degradation. axispharm.com

Reduced Immunogenicity : The PEG chain can shield the attached molecule from the immune system, reducing the likelihood of an immune response. axispharm.com

Improved Pharmacokinetics : PEGylation can increase the size of a molecule, which can prolong its circulation time in the bloodstream by reducing renal clearance. broadpharm.com

PEG linkers can be linear or branched and can be designed to be cleavable under specific conditions. axispharm.com They can also be functionalized with a variety of reactive groups to facilitate conjugation to other molecules. broadpharm.com Monodisperse PEG linkers, which have a precisely defined length and molecular weight, are often preferred for creating well-defined bioconjugates. chempep.combroadpharm.com

In the context of Methyltetrazine-amino-PEG5-amine, the PEG5 linker provides a flexible spacer between the reactive methyltetrazine group and the amine group, which can be used for attachment to a biomolecule. This spacer ensures that the methyltetrazine remains accessible for reaction while also imparting the beneficial properties of PEG to the final conjugate.

Strategies for Incorporating PEG Spacers for Aqueous Solubility and Reduced Steric Hindrance

A significant challenge in bioconjugation is maintaining the solubility and biological activity of the resulting conjugates. Poly(ethylene glycol) (PEG), an amphiphilic polymer, is widely employed to address these challenges through a process known as PEGylation. nih.gov The covalent attachment of PEG chains to biomolecules can enhance their water solubility, increase their stability, and reduce non-specific interactions. nih.gov PEG interacts with water via hydrogen bonding, creating a hydrophilic shield around the biomolecule. nih.gov

The incorporation of PEG spacers is a key strategy to improve the properties of bioconjugation reagents. These spacers are particularly crucial for overcoming the low aqueous solubility and stability of certain molecules. nanotec.or.th For instance, in the context of drug delivery, PEGylation can prevent the aggregation of hydrophobic drugs and improve their pharmacokinetic profiles. nanotec.or.th

Furthermore, the attachment of PEG chains provides steric hindrance, which can be both advantageous and disadvantageous. nih.govnih.gov This steric bulk can minimize undesirable protein-protein interactions, thereby reducing proteolytic degradation and immunogenicity. nih.govnih.gov However, it can also interfere with the binding of a therapeutic protein to its target receptor, potentially leading to a decrease in bioactivity. nih.gov Therefore, the strategic incorporation of PEG spacers with optimal lengths is critical to balance these effects. The use of PEG spacers in bifunctional linkers, such as those used in PROTACs (Proteolysis Targeting Chimeras), is also common to bridge the target protein and the E3 ligase. medchemexpress.comtargetmol.com

Impact of PEG Chain Length on Bioconjugation Efficiency and Accessibility in Research Models

The length of the PEG chain is a critical parameter that significantly influences the outcome of bioconjugation and the in vivo performance of the resulting conjugate. dovepress.comacs.org Research has shown that varying the PEG chain length can affect the physical properties of nanoparticles, the conformation of the PEG corona (from a "mushroom" to a "brush" regime), and the thickness of the hydrophilic layer. acs.org

In the context of targeted drug delivery, the length of the PEG linker can be crucial for the accessibility of the targeting ligand to its receptor. dovepress.com For example, in folate receptor-targeted liposomes, increasing the PEG-linker length has been shown to enhance tumor accumulation in vivo. dovepress.com This suggests that longer PEG chains can better overcome steric hindrance at the nanoparticle surface, allowing for more effective receptor binding. However, excessive PEGylation can also shield the nanoparticle from cellular uptake, thereby reducing its efficacy. rsc.org

The impact of PEG chain length on steric hindrance and binding affinity has been systematically studied. researchgate.net In one study, it was observed that increasing the PEG chain length on glycodendrimers reduced their affinity for lectins due to increased steric hindrance. researchgate.net Similarly, in protein PEGylation, the mass of the attached PEG is directly related to the degree of steric shielding and, consequently, the reduction in bioactivity. nih.gov Computational models have been developed to predict the impact of PEG chain length on the reactivity of amino groups on a protein's surface, providing a more data-driven approach to optimizing PEGylation processes. nih.gov The choice of PEG chain length therefore represents a crucial optimization step in the design of bioconjugates to achieve the desired balance between solubility, stability, and biological activity. acs.org

Overview of this compound as a Bifunctional Building Block for Advanced Chemical Synthesis

This compound is a bifunctional molecule that serves as a valuable building block in advanced chemical synthesis, particularly in the field of bioconjugation. broadpharm.com This compound features two key functional groups: a methyltetrazine moiety and a primary amine, connected by a five-unit polyethylene glycol (PEG5) spacer. broadpharm.com

The methyltetrazine group is the reactive handle for bioorthogonal "click" chemistry. broadpharm.com Specifically, it participates in the inverse-electron demand Diels-Alder reaction with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). conju-probe.combroadpharm.com This reaction is characterized by its extremely fast kinetics and high chemoselectivity, allowing for efficient and specific labeling of biomolecules in complex biological environments, including living cells. conju-probe.com The methyl group on the tetrazine ring enhances its stability. broadpharm.com

The primary amine group provides a versatile point of attachment for a wide range of molecules. It can readily react with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds. broadpharm.com This allows for the conjugation of this compound to proteins, peptides, and other biomolecules or small molecule drugs that contain a carboxylic acid functionality.

The PEG5 spacer plays a crucial role in the utility of this bifunctional linker. conju-probe.combroadpharm.com It imparts hydrophilicity to the molecule, which significantly improves its solubility in aqueous buffers commonly used in biological experiments. conju-probe.combroadpharm.com Furthermore, the PEG spacer provides spatial separation between the two reactive ends, which can help to reduce steric hindrance and allow for more efficient conjugation at both ends of the molecule.

In essence, this compound acts as a heterobifunctional crosslinker, enabling the connection of two different molecular entities. For example, it can be used to link a targeting ligand to a therapeutic agent or a fluorescent dye to a protein of interest. Its well-defined structure and versatile reactivity make it a powerful tool for the construction of complex bioconjugates for a variety of applications in research and therapeutic development.

Properties

Molecular Formula

C23H36N6O6

Molecular Weight

492.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C23H36N6O6/c1-19-26-28-23(29-27-19)21-4-2-20(3-5-21)18-25-22(30)6-8-31-10-12-33-14-16-35-17-15-34-13-11-32-9-7-24/h2-5H,6-18,24H2,1H3,(H,25,30)

InChI Key

BPYJKFRHEVXYSX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCN

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications for Methyltetrazine Amino Peg5 Amine

Synthesis of the Methyltetrazine Core and its Derivatives

The synthesis of the 3-aryl-6-methyl-s-tetrazine core is a foundational step in producing Methyltetrazine-amino-PEG5-amine. A notable method for creating these derivatives is the silver-mediated Liebeskind–Srogl cross-coupling reaction. nih.gov This approach allows for the direct installation of various aromatic functional groups onto the 6-methyl s-tetrazine core ring by reacting it with boronic acids, resulting in moderate to excellent yields. nih.gov The versatility of this method facilitates the preparation of a wide array of bioorthogonal tetrazine probes. nih.gov

Another significant synthetic route involves palladium-catalyzed cross-coupling reactions of chlorotetrazines with different boronic acids. nih.gov Furthermore, a general synthesis of 3-aryl-6-methyl s-tetrazine derivatives has been developed using a silver-mediated Liebeskind–Srogl cross-coupling, where the coupling partner, b-tetrazine, can be synthesized on a large scale in a one-pot reaction. nih.gov This involves a condensation reaction of a methyl orthoester followed by an oxidation reaction. nih.gov

Alternative methods for synthesizing the 1,2,4,5-tetrazine (B1199680) core include reactions using guanidine derivatives. mdpi.com For instance, the reaction between guanidine hydrochloride and hydrazine can produce valuable tetrazine precursors that can be further functionalized through nucleophilic substitution and coupling reactions. mdpi.com The carboxyl groups at positions 3 and 6 of the 1,2,4,5-tetrazine core also provide sites for further structural modifications, enabling the synthesis of a variety of derivatives under mild conditions and with high yields. mdpi.com

The table below summarizes key synthetic approaches for the methyltetrazine core:

Method Reactants Key Features Yield
Silver-mediated Liebeskind–Srogl Cross-Coupling6-methyl s-tetrazine, Boronic acidsDirect installation of aromatic functional groups.Moderate to Excellent
Palladium-catalyzed Cross-CouplingChlorotetrazines, Boronic acidsVersatile for creating various derivatives.Not specified
One-pot b-tetrazine SynthesisMethyl orthoesterLarge-scale production of a key intermediate.Not specified
Guanidine-based SynthesisGuanidine hydrochloride, HydrazineProduces precursors for further functionalization.High

Controlled Synthesis of Polyethylene (B3416737) Glycol (PEG) Chains with Specific Lengths

The controlled synthesis of polyethylene glycol (PEG) chains with a specific number of repeating units, such as the five ethylene (B1197577) glycol units in this compound, is crucial for defining the linker's properties. Anionic ring-opening polymerization of ethylene oxide is a common method to produce PEGs with a range of molecular weights. sigmaaldrich.com This process is initiated by substances like alkali metal alkoxides, which react with ethylene oxide monomers to form a growing polymer chain. The length of the PEG chain can be controlled by the reaction conditions.

For applications requiring monodisperse PEGs with a precise number of repeating units, stepwise organic synthesis is employed. d-nb.info This method allows for the synthesis of PEGs with up to approximately 45 ethylene glycol units. Stepwise approaches can involve unidirectional or bidirectional iterative coupling, chain multiplication, or chain triplication. A more recent development in stepwise synthesis utilizes a base-labile protecting group, such as a phenethyl group. d-nb.infonih.gov This allows for a more efficient one-pot, two-step elongation cycle of deprotection and coupling, eliminating the need for intermediate purification and a separate deprotonation step. d-nb.infonih.gov

The polydispersity index (PDI) is a critical parameter that describes the uniformity of the molecular weight distribution of the PEG chains. A PDI value close to 1.0 indicates a more uniform size distribution, which is highly desirable for applications requiring precise linker lengths. mdpi.com

The following table outlines different methods for controlled PEG synthesis:

Synthesis Method Key Features Control over Chain Length Polydispersity Index (PDI)
Anionic Ring-Opening PolymerizationPolymerization of ethylene oxide initiated by alkoxides.Good control over average molecular weight.Can be low, but typically produces a distribution of chain lengths.
Stepwise Organic SynthesisIterative addition of ethylene glycol units.Precise control, enabling monodisperse PEGs.Close to 1.0.
One-Pot Stepwise SynthesisUtilizes a base-labile protecting group for efficient elongation.Precise control, enabling monodisperse PEGs.Close to 1.0.

Strategies for Derivatization to Amino-Functionalized PEG Linkers

The introduction of a terminal amine group onto the PEG chain is a critical step in the synthesis of this compound, as this functional group is essential for subsequent conjugation reactions.

The terminal hydroxyl groups of a PEG chain can be chemically modified to introduce an amine group. One common strategy involves converting the hydroxyl group to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine-containing reagent, like ammonia or a protected amine. creativepegworks.com

Another approach is to utilize linkers that already contain a protected amine. For example, Fmoc-protected amino linkers can be developed from an aminodiol scaffold. nih.gov The synthesis can start with the protection of the amino group of a molecule like p-(aminomethyl)benzoic acid with a fluorenylmethoxycarbonyl (Fmoc) protecting group. nih.gov This protected derivative can then be condensed with the PEG chain. nih.gov The Fmoc group can be removed under specific conditions, such as treatment with a piperidine solution, to reveal the primary amine. nih.gov

The formation of an amide bond is another versatile method for linking an amine-containing moiety to the PEG chain. researchgate.netrsc.org This can be achieved by activating the terminal carboxylic acid of a PEG-acid derivative with a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) and then reacting it with an amine. rsc.org

Protecting groups are essential in the multi-step synthesis of this compound to prevent unwanted side reactions at reactive functional groups. google.com The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. google.com

For the amine functionality, common protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). nih.gov The Boc group is typically removed under acidic conditions, while the Fmoc group is base-labile. nih.gov This orthogonality allows for the selective deprotection of one functional group while others remain protected.

In the synthesis of the PEG chain, hydroxyl protecting groups such as tetrahydropyranyl (THP), p-methoxybenzyl (PMB), and 3,4-dimethoxybenzyl (DMB) can be used. google.com These groups can be selectively removed under different conditions. For instance, THP is acid-labile, while PMB and DMB can be removed under oxidative or reductive conditions. google.com

The use of a base-labile protecting group, such as the phenethyl group, in stepwise PEG synthesis simplifies the process by enabling a one-pot deprotection and coupling reaction. nih.gov This avoids the need for isolating and purifying the intermediate after deprotection. nih.gov

The following table highlights common protecting groups used in the synthesis of amino-functionalized PEG linkers:

Functional Group Protecting Group Deprotection Conditions
Aminetert-butoxycarbonyl (Boc)Acidic conditions
Aminefluorenylmethyloxycarbonyl (Fmoc)Basic conditions (e.g., piperidine)
Hydroxyltetrahydropyranyl (THP)Acidic conditions
Hydroxylp-methoxybenzyl (PMB)Oxidative or reductive conditions
HydroxylphenethylBasic conditions

Purification Techniques for Research-Grade this compound

Achieving high purity is paramount for the application of this compound in research and pharmaceutical development. Chromatographic methods are the primary techniques used for purification.

Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. journalagent.com

Flash column chromatography is a common technique for the initial purification of synthetic intermediates and the final product. It utilizes a solid stationary phase, often silica gel, and a liquid mobile phase. The separation is based on differences in polarity, where less polar compounds elute faster than more polar compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification and analysis of this compound, offering high resolution and sensitivity. Different HPLC modes can be employed:

Reversed-Phase HPLC (RP-HPLC): This is a widely used method where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile or methanol. Compounds are separated based on their hydrophobicity, with more hydrophobic molecules having longer retention times. RP-HPLC can be used for the preparative isolation of pure single PEG homologs. mdpi.com

Size-Exclusion Chromatography (SEC): Also known as gel permeation chromatography, SEC separates molecules based on their size. journalagent.comnih.gov Larger molecules elute first because they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and have a longer path, resulting in later elution. SEC is particularly useful for separating PEGylated compounds and analyzing their molecular weight distribution.

The choice of detector in HPLC is also important. While UV detectors can be used if the molecule has a suitable chromophore, a Refractive Index Detector (RID) is often employed for PEG analysis as it can directly measure PEG concentrations.

The table below compares different chromatographic techniques for purification:

Technique Principle of Separation Primary Application
Flash Column ChromatographyPolarityInitial purification of intermediates and final product.
Reversed-Phase HPLC (RP-HPLC)HydrophobicityHigh-resolution purification and analysis of the final product.
Size-Exclusion Chromatography (SEC)Molecular SizeSeparation based on size and analysis of molecular weight distribution.

Analytical Purity Assessment in Synthesis Research

The rigorous assessment of purity for "this compound" is a critical step in its synthesis and application in research. Ensuring a high degree of purity is paramount for the reliability and reproducibility of subsequent bioconjugation reactions and related studies. The unique structure of the molecule, which combines a reactive tetrazine moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal amine group, necessitates the use of a combination of analytical techniques to confirm its identity and quantify any impurities. The primary methods employed for this purpose are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of "this compound" and its derivatives. conju-probe.comvectorlabs.comconju-probe.com Typically, a purity of greater than 95% is required for research applications. conju-probe.comvectorlabs.comconju-probe.com Reversed-phase HPLC (RP-HPLC) is frequently utilized, employing a nonpolar stationary phase (such as a C18 column) and a polar mobile phase. A gradient elution is often used, starting with a high concentration of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and gradually increasing the concentration of an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid). This allows for the separation of the desired product from starting materials, reagents, and any side products generated during the synthesis. The eluting compounds are typically detected using a UV-Vis detector, as the tetrazine ring exhibits a characteristic absorbance in the visible range.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of "this compound". Both one-dimensional (¹H NMR) and two-dimensional (e.g., ¹³C NMR) techniques are employed to provide detailed information about the molecular structure. The ¹H NMR spectrum will show characteristic signals for the methyl group on the tetrazine ring, the repeating ethylene glycol units of the PEG spacer, and the protons adjacent to the terminal amine group. The integration of these signals can provide information about the relative number of protons and thus help to confirm the structure of the molecule.

Mass Spectrometry (MS) is used to confirm the molecular weight of "this compound". Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions of the molecule, which are then analyzed to determine their mass-to-charge ratio (m/z). This provides a precise measurement of the molecular weight, which can be compared to the calculated theoretical value to confirm the identity of the compound. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding another layer of confirmation.

The following table summarizes the key analytical techniques used in the purity assessment of "this compound" and related compounds.

Analytical TechniquePurposeTypical Parameters/Observations
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification of impurities.Column: Reversed-phase (e.g., C18) Mobile Phase: Gradient of water and acetonitrile with an acid modifier (e.g., 0.1% TFA) Detector: UV-Vis (monitoring at a wavelength specific to the tetrazine chromophore) Expected Result: A major peak corresponding to the product with a purity of >95%.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.Techniques: ¹H NMR, ¹³C NMR Solvent: Deuterated solvent (e.g., CDCl₃, DMSO-d₆) Expected Result: Characteristic chemical shifts and coupling constants for the methyltetrazine, PEG, and terminal amine protons, confirming the molecular structure.
Mass Spectrometry (MS) Molecular weight confirmation and elemental composition.Ionization Method: Electrospray Ionization (ESI) Analyzer: Time-of-Flight (TOF) or Quadrupole Expected Result: A molecular ion peak corresponding to the calculated molecular weight of "this compound".

Reaction Mechanisms and Chemoselectivity of Methyltetrazine Amino Peg5 Amine

Detailed Mechanism of Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition with Dienophiles

The cornerstone of the methyltetrazine moiety's reactivity is the inverse electron-demand Diels-Alder (IEDDA) reaction, a type of [4+2] cycloaddition. wikipedia.org Unlike the classical Diels-Alder reaction, the IEDDA reaction occurs between an electron-poor diene (the methyltetrazine) and an electron-rich dienophile. wikipedia.org The reaction is characterized by its exceptional speed, selectivity, and biocompatibility, as it proceeds rapidly under mild, physiological conditions without the need for a catalyst. nih.govnih.govrsc.org

The mechanism proceeds in two main steps:

A [4+2] cycloaddition between the 1,2,4,5-tetrazine (B1199680) ring and a dienophile (typically a strained alkene) to form a highly strained, tricyclic intermediate. nih.gov

This intermediate then undergoes a rapid, irreversible retro-Diels-Alder reaction, leading to the elimination of a molecule of dinitrogen gas (N₂). google.comnih.gov

Role of Strained Alkenes (e.g., trans-cyclooctene (B1233481), norbornene, cyclopropene) as Reaction Partners

The choice of dienophile is critical to the rate and efficiency of the IEDDA reaction. Strained alkenes are particularly effective reaction partners due to the high energy of their highest occupied molecular orbital (HOMO), which results from ring strain. rsc.org This elevated HOMO energy level reduces the energy gap between the dienophile's HOMO and the tetrazine's lowest unoccupied molecular orbital (LUMO), thereby accelerating the reaction. rsc.org

Trans-cyclooctene (TCO): TCO and its derivatives are the most widely used and highly reactive dienophiles for IEDDA reactions with tetrazines. eur.nlnih.govresearchgate.net Their high degree of ring strain leads to exceptionally fast reaction kinetics. nih.govnih.gov The reaction between TCO and tetrazines is among the fastest bioorthogonal reactions known. nih.govnih.gov However, TCO can be susceptible to isomerization to its more stable but significantly less reactive cis-cyclooctene (CCO) conformer. eur.nlnih.gov Different TCO isomers, such as the axial and equatorial forms, also exhibit different reactivities. eur.nlnih.gov

Norbornene: Norbornene derivatives are stable and readily available dienophiles for IEDDA reactions. nih.govrsc.org While generally slower to react than TCO, they are still highly efficient partners for tetrazines. nih.govnih.gov The stereochemistry of substituents on the norbornene ring significantly impacts reactivity, with exo-substituted norbornenes reacting faster than their endo counterparts. nih.govnih.gov Interestingly, under certain conditions, the reaction between a methyl-substituted tetrazine and norbornene can lead to an unexpected 1:2 stoichiometry, where a second tetrazine molecule reacts with an intermediate formed after the initial cycloaddition. acs.org

Cyclopropene (B1174273): As one of the most strained cyclic alkenes, cyclopropene is also a viable dienophile. rsc.org Its small size can be advantageous in biological applications where larger groups might interfere with a target molecule's function. rsc.org However, the reaction kinetics of cyclopropenes with tetrazines are generally slower compared to TCO. rsc.orgnih.gov The stability of cyclopropene derivatives can be enhanced by methylation at the double bond. nih.gov

Kinetics of Methyltetrazine Ligation: Factors Influencing Reaction Rates and Efficiency

The kinetics of the IEDDA reaction between methyltetrazine and a dienophile are governed by several key factors that can be tuned to optimize conjugation efficiency. rsc.orgrsc.org The reaction is incredibly fast, with second-order rate constants ranging from 1 to 10⁶ M⁻¹s⁻¹. nih.gov

Key Factors Influencing IEDDA Reaction Rates:

FactorDescriptionImpact on Reaction Rate
Electronic Effects Electron-withdrawing groups on the tetrazine ring lower its LUMO energy, while electron-donating groups on the dienophile raise its HOMO energy. eur.nlrsc.orgDecreasing the HOMO-LUMO energy gap between the reaction partners significantly accelerates the reaction. rsc.orgacs.org H-tetrazine is generally more reactive than methyl-tetrazine. researchgate.net
Ring Strain The degree of ring strain in the dienophile raises its HOMO energy. rsc.orgHigher ring strain leads to a dramatic increase in reaction rate. The general reactivity order is trans-cyclooctene > norbornene > cyclopropene. rsc.orgnih.gov
Steric Hindrance Bulky substituents on either the tetrazine or the dienophile can sterically hinder the approach of the two reactants. nih.govIncreased steric hindrance typically leads to a decrease in the reaction rate.
Solvent The reaction is often accelerated in aqueous media. nih.govWater can promote the reaction through effects like solvophobic interactions, which bring the reactants together. nih.gov

The following table presents a comparison of approximate second-order rate constants (k₂) for the reaction of tetrazines with various dienophiles, illustrating the profound impact of the dienophile's structure on the reaction kinetics.

Comparative Reaction Rates of Tetrazines with Dienophiles

Tetrazine Dienophile k₂ (M⁻¹s⁻¹) Solvent Conditions
Tetrazine Derivative trans-cyclooctene (TCO) ~10³ - 10⁵ Aqueous Media
Tetrazine Derivative Norbornene (exo) ~4.6 Not Specified
Tetrazine Derivative Norbornene (endo) ~2.0 Not Specified
Tetrazine Derivative Cyclopropene Slower than TCO and Norbornene Not Specified

Note: The exact rate constants can vary significantly based on the specific substituents on both the tetrazine and the dienophile, as well as the reaction conditions. The data is compiled from multiple sources for illustrative purposes. nih.govnih.govacs.org

Chemoselective Reactivity of the Amine Functionality

Independent of the tetrazine ring, the terminal primary amine (-NH₂) of the PEG5 spacer provides a second, orthogonal reactive handle. broadpharm.com This amine group exhibits typical nucleophilic reactivity, allowing for chemoselective conjugation to electrophilic partners. medchemexpress.com This chemoselectivity means that the amine can be reacted specifically without interfering with the tetrazine group, and vice-versa, provided the appropriate reaction conditions are chosen. google.com

Amidation Reactions with Activated Esters (e.g., NHS esters) and Carboxylic Acids

The primary amine of Methyltetrazine-amino-PEG5-amine reacts efficiently with activated carbonyl compounds to form stable amide bonds. This is a widely used strategy for bioconjugation.

Reaction with Activated Esters: N-hydroxysuccinimide (NHS) esters are common amine-reactive reagents. biochempeg.combroadpharm.com The NHS ester reacts with the primary amine in a nucleophilic acyl substitution reaction. This reaction is highly efficient and typically proceeds in aqueous buffers at a neutral to slightly alkaline pH (pH 7-9). broadpharm.comaxispharm.combroadpharm.com The reaction results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group. biochempeg.com

Reaction with Carboxylic Acids: Direct reaction with a carboxylic acid to form an amide bond requires the use of a coupling agent or carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). axispharm.com EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the primary amine of the PEG linker. This crosslinking is most effective under acidic conditions (pH 4.5). axispharm.com

Typical Conditions for Amidation Reactions

Reactant Coupling Agent pH Solvent
NHS Ester None required 7.0 - 9.0 Aqueous Buffer (e.g., PBS), DMSO, DMF

Theoretical and Computational Studies on Reaction Pathways and Molecular Interactions

Computational chemistry, particularly using Density Functional Theory (DFT), has provided significant insights into the IEDDA reaction mechanism, helping to explain the high reactivity and selectivity observed. rsc.orgnih.gov These studies are crucial for understanding the factors that control reaction rates and for designing new, more efficient tetrazine and dienophile pairs. nih.govrsc.org

Frontier Molecular Orbital (FMO) Theory: FMO analysis is a key tool for understanding the IEDDA reaction. nih.gov The reaction is primarily controlled by the interaction between the HOMO of the electron-rich dienophile and the LUMO of the electron-poor tetrazine. wikipedia.org Computational studies confirm that a smaller energy gap between these orbitals leads to a lower activation barrier and thus a faster reaction. nih.govacs.org

Activation Strain/Distortion-Interaction Model: This model provides a more detailed picture by breaking down the activation energy of the reaction into two components:

Distortion Energy (or Strain Energy): The energy required to distort the diene and dienophile from their ground-state geometries into the geometries they adopt in the transition state. nih.govrsc.org

Interaction Energy: The favorable energy released when the distorted reactants interact in the transition state. nih.govnih.gov Computational analyses have shown that for highly reactive dienophiles like TCO, the low activation barrier is not just due to favorable orbital interactions but also because the inherent strain of the molecule means less energy is required to distort it into the transition state geometry. rsc.org

Screening and Prediction: Large-scale computational screenings have been used to calculate the reaction barriers for thousands of different tetrazine-dienophile pairs. chemrxiv.org These efforts generate vast datasets that can predict the reactivity of novel compounds, accelerating the discovery of new bioorthogonal reagents with optimized properties without the immediate need for time-consuming experimental synthesis and testing. nih.govchemrxiv.org Studies have identified that secondary orbital interactions, for instance with sulfone- or sulfoxide-substituted tetrazines, can enhance reactivity beyond what is predicted by FMO analysis alone. nih.govrsc.org

Electronic Structure and Orbital Contributions to Reactivity (LUMO/HOMO Analysis)

The chemical reactivity of a molecule is fundamentally governed by its electronic structure. Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding and predicting this reactivity, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comthaiscience.info The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the molecule's ability to donate electrons, reflecting its nucleophilic character. thaiscience.inforesearchgate.net Conversely, the LUMO is the lowest energy orbital that is unoccupied and signifies the molecule's capacity to accept electrons, indicating its electrophilic character. thaiscience.inforesearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A smaller HOMO-LUMO gap generally suggests that less energy is required to excite an electron from the HOMO to the LUMO, correlating with higher chemical reactivity. nih.gov Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity (χ), chemical potential (µ), chemical hardness (η), and the global electrophilicity index (ω), further quantify a molecule's reactivity. mdpi.com

In this compound, the reactivity is largely dictated by the distinct electronic properties of its two terminal functional groups: the methyltetrazine ring and the primary amine.

Methyltetrazine Moiety: The tetrazine ring is an electron-deficient heterocycle. This electron deficiency significantly lowers the energy of its LUMO, making it an excellent electrophile. This characteristic is central to its utility in bioorthogonal chemistry, particularly in inverse-electron-demand Diels-Alder (iEDDA) reactions with strained dienophiles like trans-cyclooctenes (TCO). The methyl group attached to the tetrazine ring provides a degree of steric hindrance and can modulate the electronic properties, thereby influencing reaction kinetics and stability.

Amino-PEG5 Moiety: The terminal primary amine (-NH2) group is electron-rich and serves as a nucleophile. The lone pair of electrons on the nitrogen atom resides in the HOMO, making this part of the molecule reactive towards electrophiles. This functionality allows for standard bioconjugation reactions, such as the formation of stable amide bonds with activated carboxylic acids (e.g., NHS esters). The polyethylene (B3416737) glycol (PEG) spacer is generally considered electronically neutral and primarily serves to increase the hydrophilicity and bioavailability of the molecule. broadpharm.com

The disparate electronic nature of these two functional groups allows for highly chemoselective reactions, where each end of the linker can react with its specific partner without cross-reactivity.

Below is an illustrative table of quantum chemical parameters that might be expected for the reactive moieties within a molecule like this compound, based on computational studies of similar functional groups.

Table 1: Representative Quantum Chemical Descriptors

Functional Group E_HOMO (eV) E_LUMO (eV) HOMO-LUMO Gap (eV) Chemical Hardness (η) Global Electrophilicity Index (ω)
Methyltetrazine -7.5 -2.0 5.5 2.75 1.59
Aliphatic Amine -5.8 1.5 7.3 3.65 0.73

Disclaimer: The values in this table are illustrative and based on general characteristics of these functional groups. Actual values for this compound would require specific quantum chemical calculations.

Predictive Modeling for Optimizing Reaction Conditions in Research

Predictive modeling, primarily through quantum chemical methods like Density Functional Theory (DFT), has become an indispensable tool for optimizing reaction conditions in chemical research. mdpi.comresearchgate.net These computational approaches allow for the in-silico investigation of reaction mechanisms, transition states, and the influence of various parameters on reaction outcomes, thereby reducing the need for extensive empirical screening. researchgate.net

For a molecule such as this compound, predictive modeling can be applied to optimize its two primary modes of reaction:

Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: The reaction between the methyltetrazine ring and a strained alkene is the cornerstone of its bioorthogonal applications. Predictive modeling can be used to:

Screen Dienophiles: Calculate the activation energies for the reaction of the methyltetrazine with a library of different trans-cyclooctene derivatives to identify the dienophile that offers the optimal balance of rapid kinetics and stability.

Analyze Solvent Effects: Model the reaction in different solvent environments (e.g., water, DMSO, buffers) to understand how the polarity and proticity of the solvent affect the reaction rate and the stability of the reactants and transition state.

Investigate Substituent Effects: Determine how modifications to the dienophile or even to the tetrazine itself (though less common for a pre-functionalized linker) would alter the HOMO-LUMO gap and, consequently, the reaction kinetics.

Amide Bond Formation: The reaction of the terminal amine with an activated carboxylic acid is a common method for attaching the linker to proteins or other biomolecules. Computational modeling can help to:

Select Coupling Reagents: Evaluate the reaction pathway and energy barriers for different coupling reagents (e.g., EDC, HATU) to predict which will be most efficient for a given substrate.

Optimize pH and Temperature: Model the protonation state of the amine and the carboxylic acid at different pH values to determine the optimal pH range for the reaction. Temperature effects on the reaction rate can also be simulated.

The following table illustrates how different computational models and basis sets could be employed to predict reaction parameters for the iEDDA reaction of a methyltetrazine.

Table 2: Illustrative Predictive Modeling Approaches for iEDDA Reaction

Computational Method Basis Set Predicted Parameter Application
DFT (B3LYP) 6-31G(d,p) Activation Energy (ΔG‡) Rapid screening of multiple dienophiles for preliminary kinetic assessment.
DFT (M06-2X) def2-TZVP Reaction Enthalpy (ΔH) Accurate determination of reaction thermodynamics and product stability.
SMD Solvent Model B3LYP/6-311+G(d,p) Solvation Free Energy Predicting the influence of aqueous vs. organic solvents on reaction rates.

Disclaimer: The methods and basis sets listed are examples of common approaches in computational chemistry. The choice of method would depend on the specific research question and desired accuracy.

By leveraging these predictive modeling techniques, researchers can gain a deeper understanding of the factors controlling the reactivity of this compound, leading to the rational design of experiments and the optimization of protocols for its use in bioconjugation and other applications.

Applications in Bioorthogonal Bioconjugation Research

Site-Specific Labeling and Functionalization of Biomolecules

The ability to selectively modify biomolecules is fundamental to understanding and manipulating biological processes. Methyltetrazine-amino-PEG5-amine provides a robust tool for achieving site-specific labeling and functionalization of a variety of biomolecules, including proteins, peptides, nucleic acids, carbohydrates, and lipids.

Protein and Peptide Modification for Research Purposes

The precise modification of proteins and peptides is crucial for a myriad of research applications, from studying protein function and trafficking to developing novel therapeutics. This compound facilitates this through the strategic introduction of a methyltetrazine handle onto a protein or peptide of interest. The primary amine of the linker can be coupled to a biomolecule, which then allows the methyltetrazine group to react with a TCO-modified partner. This partner can be a fluorescent dye for imaging, a small molecule drug for targeted delivery, or another biomolecule to create complex conjugates.

The methyl group on the tetrazine ring enhances its stability, while the PEG5 spacer improves the solubility of the final conjugate and minimizes potential aggregation. biorxiv.orgbroadpharm.com This approach has been successfully employed for the site-specific labeling of proteins for various purposes, including live-cell imaging and the creation of antibody-drug conjugates. The fast reaction kinetics of the tetrazine-TCO ligation are particularly advantageous, enabling efficient labeling even at low protein concentrations. axispharm.com

Table 1: Research Findings in Protein and Peptide Modification
Research FindingDescription
Rapid Ligation Kinetics The inverse-electron-demand Diels-Alder reaction between methyltetrazine and trans-cyclooctene (B1233481) exhibits exceptionally fast kinetics, allowing for efficient protein modification at low concentrations. axispharm.com
Enhanced Stability and Solubility The methyl group on the tetrazine ring and the hydrophilic PEG5 spacer contribute to the increased stability and water solubility of the resulting protein conjugates. biorxiv.orgbroadpharm.com
Site-Specific Labeling The use of this compound allows for the precise, site-specific introduction of labels and other functional groups onto proteins and peptides.
Bioorthogonality The tetrazine-TCO ligation is bioorthogonal, meaning it does not interfere with native biological processes, making it suitable for use in living systems. axispharm.comcreative-biolabs.com

Oligonucleotide and Nucleic Acid Conjugation Methodologies

The conjugation of oligonucleotides and nucleic acids to other molecules is essential for the development of diagnostic probes, therapeutic agents, and tools for molecular biology research. This compound can be utilized in this context by first incorporating the linker into a synthetic oligonucleotide. The primary amine of the linker can be reacted with an activated form of the oligonucleotide, or the linker can be incorporated during solid-phase synthesis.

Once the methyltetrazine moiety is attached to the oligonucleotide, it can be conjugated to a TCO-modified molecule, such as a targeting ligand for cell-specific delivery or a reporter molecule for detection. acs.org The hydrophilic PEG5 spacer is beneficial in these applications as it helps to overcome the inherent hydrophobicity of some nucleic acid structures and improves their handling and performance in aqueous environments. acs.org

Carbohydrate and Lipid Labeling Strategies

The study of glycans and lipids, and their roles in cellular processes, often requires their specific labeling. Bioorthogonal chemistry with tetrazine-functionalized probes provides a powerful tool for this purpose. nih.gov While direct conjugation of this compound to carbohydrates and lipids is possible, a common strategy involves metabolic labeling. In this approach, cells are fed with a synthetic monosaccharide or fatty acid analog that has been modified to contain a TCO group. This TCO-tagged molecule is then incorporated into the cell's natural glycans or lipids.

Subsequently, a methyltetrazine-containing probe, which can be synthesized using this compound as a building block, is introduced. The methyltetrazine reacts specifically with the TCO-labeled carbohydrates or lipids, allowing for their visualization and study. acs.orgnih.gov For instance, researchers have used tetrazine ligation to label lipopolysaccharides and peptidoglycans in bacteria. acs.org Furthermore, amphiphilic lipid-PEG conjugates functionalized with methyltetrazine have been developed for stable insertion into biological membranes, enabling the study of lipid trafficking and localization. biorxiv.org The primary amine on this compound offers a convenient point of attachment for creating custom probes for these applications.

Surface Functionalization and Material Science Research

Beyond the realm of soluble biomolecules, this compound plays a significant role in the functionalization of surfaces and the creation of advanced biomaterials. The ability to precisely control the chemical properties of a material's surface is critical for applications ranging from biosensors to tissue engineering.

Modification of Nanoparticles for Advanced Research Probes

Nanoparticles are increasingly used as platforms for creating sophisticated research probes for imaging and therapeutic applications. Functionalizing the surface of these nanoparticles with biomolecules is key to their targeting and functionality. This compound can be used to coat nanoparticles, introducing a layer of reactive tetrazine groups on their surface. acs.org

The primary amine of the linker can be attached to the nanoparticle surface through various chemical methods. These tetrazine-functionalized nanoparticles can then be conjugated to TCO-modified biomolecules, such as antibodies for targeted delivery to cancer cells or fluorescent dyes for in vivo imaging. creative-biolabs.comacs.org The PEG5 spacer in this context serves to increase the biocompatibility of the nanoparticles by reducing non-specific protein adsorption and to extend their circulation time in the body.

Table 2: Research Findings in Nanoparticle Functionalization
Research FindingDescription
Versatile Surface Chemistry The primary amine of this compound allows for its attachment to a variety of nanoparticle materials. acs.org
Targeted Delivery Tetrazine-functionalized nanoparticles can be specifically targeted to cells or tissues by conjugating them with TCO-modified targeting ligands. creative-biolabs.com
Enhanced Biocompatibility The PEG5 spacer helps to create a hydrophilic shell around the nanoparticles, improving their biocompatibility and reducing clearance by the immune system.
Multifunctional Probes This approach enables the creation of multifunctional nanoparticles carrying both targeting and imaging or therapeutic agents. acs.org

Hydrogel and Polymer Functionalization for Controlled Architectures

Hydrogels and other polymers are widely used in biomedical research, particularly in tissue engineering and controlled drug release systems. The functionalization of these materials with bioactive molecules is often necessary to elicit specific cellular responses or to control the release of therapeutic agents. This compound provides a means to incorporate bioorthogonal reactivity into these materials.

By incorporating the linker into the polymer backbone or as a pendant group, hydrogels and polymers can be created that are "clickable." acs.org For example, a hydrogel could be formed containing this compound. This hydrogel could then be patterned with TCO-modified growth factors to guide cell growth or loaded with a TCO-linked drug for controlled release upon a specific trigger. The fast and specific nature of the tetrazine ligation allows for the creation of well-defined and complex three-dimensional architectures within these materials. axispharm.com

Development of Biocompatible Tags for in vitro and ex vivo Studies

The compound this compound is a heterobifunctional linker designed for advanced applications in bioorthogonal chemistry. Its structure is optimized for creating biocompatible tags for sensitive biological research conducted in in vitro (in a controlled environment outside a living organism) and ex vivo (on tissue in an external environment) settings. The key to its utility lies in its three distinct components: a methyltetrazine moiety, a primary amine group, and a polyethylene (B3416737) glycol (PEG) spacer.

The methyltetrazine group is the reactive engine for bioorthogonal labeling. It participates in an exceptionally fast and selective inverse-electron demand Diels-Alder (IEDDA) reaction with strained alkenes, most notably trans-cyclooctene (TCO). conju-probe.comconju-probe.combroadpharm.com This "click chemistry" reaction is highly chemoselective, meaning it proceeds efficiently under mild, aqueous conditions without interfering with the vast array of other functional groups present in complex biological samples. conju-probe.comconju-probe.com The primary amine serves as a versatile conjugation handle, allowing researchers to covalently attach a wide range of functional molecules—such as fluorescent dyes, affinity tags, or therapeutic agents—through stable amide bond formation with carboxylic acids. broadpharm.com

Bridging these two functional ends is the PEG5 spacer. This hydrophilic linker is crucial for biocompatibility, as it enhances the water solubility of the entire conjugate and reduces steric hindrance, ensuring that the reactive ends can efficiently access their targets. conju-probe.combroadpharm.com This combination of features makes this compound a powerful tool for developing customized molecular probes to explore complex biological systems.

Methodologies for Studying Protein Interactions and Dynamics

This compound provides sophisticated methodologies for elucidating the intricate networks of protein interactions and their dynamic behaviors. The compound acts as a versatile linker to construct specific probes that can capture, report on, or even manipulate protein functions.

A primary application involves labeling proteins to study their binding partners. A protein of interest can be modified to carry a TCO group. A separate molecule, such as a peptide or another protein, can be conjugated to a reporter tag (e.g., biotin (B1667282) or a fluorophore) using the amine handle of this compound. The subsequent tetrazine-TCO click reaction will only occur if the two proteins come into close proximity, thereby confirming their interaction and allowing for isolation and analysis.

Furthermore, this linker is instrumental in developing advanced tools like Proteolysis Targeting Chimeras (PROTACs) for studying protein dynamics. medchemexpress.com PROTACs are molecules designed to bring a target protein and an E3 ubiquitin ligase together, leading to the selective degradation of the target protein. medchemexpress.com this compound can serve as a component in the synthesis of these chimeras, linking the target-binding moiety to the E3 ligase-binding moiety. medchemexpress.com This enables researchers to directly study the consequences of a specific protein's removal from a biological system, offering deep insights into its functional role and dynamic regulation.

The table below summarizes research methodologies enabled by this compound.

Conjugated Moiety (at Amine) Research Methodology Application in Protein Studies
Fluorophore Förster Resonance Energy Transfer (FRET)Studying conformational changes or real-time binding events between two proteins tagged with a FRET pair.
Biotin Affinity Pulldown AssaysCapturing and identifying protein binding partners from cell lysates for analysis by mass spectrometry.
PROTAC Ligand Targeted Protein DegradationInvestigating protein function by selectively inducing its degradation and observing the downstream cellular effects. medchemexpress.com
Photoaffinity Group Photoaffinity LabelingCovalently crosslinking to interacting partners upon UV activation to map binding interfaces. chemrxiv.org

Enabling Techniques for Cellular Processes and Molecular Tracking

The unique properties of this compound make it a cornerstone for techniques aimed at tracking molecules and visualizing cellular processes. Its ability to facilitate rapid and specific labeling under biocompatible conditions is paramount for generating high-fidelity data in in vitro and ex vivo models. conju-probe.comconju-probe.com

The most direct application is in fluorescence imaging. By conjugating a fluorescent dye to the amine group of this compound, a highly specific imaging probe is created. This probe can then be introduced to cells or tissues where a biomolecule of interest (e.g., a surface receptor, an intracellular protein, or a non-protein component like a glycan) has been pre-labeled with a TCO group. The ensuing IEDDA click reaction provides a stable covalent link, attaching the bright fluorescent signal to the target. conju-probe.com This allows for precise molecular tracking via fluorescence microscopy to visualize a molecule's location, movement, and trafficking through cellular compartments.

Beyond optical imaging, this linker is valuable in radiochemistry for nuclear imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). conju-probe.com In this context, the amine handle is used to attach a chelating agent that can securely hold a radioisotope. The resulting radiolabeled tetrazine probe can be administered to ex vivo tissue cultures (e.g., tumor slices) to track the distribution of a TCO-labeled drug or biomolecule. The unprecedented kinetics of the tetrazine-TCO reaction are a significant advantage, enabling efficient labeling even at the low concentrations typical of molecular imaging studies. conju-probe.comconju-probe.com

The table below outlines various tracking applications facilitated by this compound.

Tracking Modality Probe Composition Research Application
Fluorescence Microscopy This compound + Fluorescent DyeVisualizing the real-time localization and trafficking of TCO-labeled proteins or glycans in live or fixed cells.
PET / SPECT Imaging This compound + Radionuclide ChelatorEx vivo imaging of the distribution and target engagement of TCO-labeled antibodies or nanoparticles in tissue samples. conju-probe.com
Flow Cytometry This compound + FluorophoreQuantifying the expression of TCO-labeled cell surface markers on specific cell populations.
Electron Microscopy This compound + Electron-Dense Tag (e.g., Gold Nanoparticle)Achieving ultrastructural localization of TCO-modified biomolecules within cellular organelles.

Research Applications in Molecular Probe Design

Design and Synthesis of Fluorescent Probes

The creation of fluorescent probes is essential for visualizing and tracking biological processes at the molecular level. Methyltetrazine-amino-PEG5-amine serves as a versatile linker in the construction of these probes, facilitating the connection of fluorescent dyes to specific targets.

The conjugation of fluorescent dyes using this compound is a two-part strategy that leverages its distinct functional groups. The terminal primary amine group provides a convenient handle for attaching a fluorescent dye. This is typically achieved by reacting the amine with a dye that has been activated with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. researchgate.net This reaction forms a stable amide bond, covalently linking the dye to the PEGylated tetrazine linker.

Once the fluorescent dye is attached, the methyltetrazine moiety remains available for a secondary, bioorthogonal reaction. This "click" reaction is most often an IEDDA cycloaddition with a trans-cyclooctene (B1233481) (TCO) or other strained alkene group that has been previously installed onto a biomolecule of interest (e.g., an antibody, protein, or nucleic acid). conju-probe.combroadpharm.comnih.gov The extreme efficiency and specificity of the tetrazine-TCO ligation allow this labeling to occur under mild, aqueous conditions with minimal interference from other functional groups present in a biological sample. conju-probe.comnih.gov This dual-functionality approach allows for the modular and highly specific creation of fluorescent probes for a wide array of research applications.

In cellular and in vitro microscopy, probes derived from this compound enable high-contrast visualization of specific cellular components and processes. A powerful application is in pretargeted live-cell imaging. nih.gov In this method, a biomolecule, such as a monoclonal antibody engineered to recognize a specific cell-surface receptor (e.g., Her2/neu on breast cancer cells), is first modified with a TCO or norbornene group and administered to the cells. nih.gov After the antibody has bound to its target and any unbound antibody is washed away, a methyltetrazine-conjugated fluorescent dye is added. The tetrazine rapidly "clicks" onto the TCO-modified antibody, selectively labeling the targeted cells for visualization by fluorescence microscopy. nih.gov

This pretargeting strategy significantly improves the signal-to-background ratio by minimizing the amount of unbound fluorescent probe in the system. scispace.com Furthermore, researchers have developed "fluorogenic" tetrazine probes that are initially non-fluorescent but become brightly fluorescent upon reacting with their target. scispace.com This "turn-on" mechanism further reduces background noise, enhancing imaging clarity for intracellular and extracellular targets. scispace.commdpi.com

Radiochemistry and Preclinical Imaging Agent Development

Beyond fluorescence, this compound is instrumental in the development of radiolabeled probes for non-invasive, whole-body imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). conju-probe.commdpi.com These modalities allow for the visualization and quantification of biological processes in living research models. nih.gov

PET imaging relies on the detection of radiation from positron-emitting radionuclides. The fast and efficient nature of the tetrazine ligation makes it ideal for labeling probes with short-lived PET isotopes, such as Fluorine-18 (¹⁸F), which has a half-life of approximately 110 minutes. scispace.com The radiosynthesis of a PET tracer using this compound involves first attaching a chelating agent to the amine terminus. This chelator can then securely hold a radiometal, such as Copper-64 (⁶⁴Cu). mdpi.com

Alternatively, and more directly for non-metallic isotopes like ¹⁸F, a precursor molecule is synthesized that can be readily radiolabeled with ¹⁸F and then conjugated to the tetrazine linker. nih.gov For instance, researchers have developed methods for the ¹⁸F-labeling of tetrazines via aliphatic nucleophilic substitution. nih.gov The resulting ¹⁸F-labeled tetrazine probe can then be used in pretargeting strategies for PET imaging, offering the potential for high imaging contrast while minimizing the radiation dose to non-target tissues. nih.gov

RadionuclideImaging ModalityRationale for Use with Tetrazine Probes
Fluorine-18 (¹⁸F)PETShort half-life necessitates rapid labeling chemistry, which the tetrazine ligation provides. Widely available and produces high-quality images. scispace.comnih.gov
Copper-64 (⁶⁴Cu)PETLonger half-life is suitable for tracking slower biological processes. Can be stably held by chelators conjugated to the tetrazine linker. mdpi.com

The design principles for developing SPECT probes using this compound are analogous to those for PET. nih.gov The primary difference lies in the choice of radionuclide and the corresponding chelating agent. SPECT imaging utilizes gamma-emitting isotopes like Technetium-99m (⁹⁹ᵐTc) or Iodine-123 (¹²³I).

Pretargeting is a multi-step strategy designed to overcome the limitations of directly labeled large biomolecules, such as antibodies, which have slow clearance times from the body. nih.gov This slow clearance leads to high background radiation and limits the use of short-lived radionuclides. nih.govnih.gov

The pretargeting approach with tetrazine-based probes separates the targeting and imaging steps. nih.gov

Step 1 (Pretargeting): A modified monoclonal antibody (mAb) carrying a TCO group is administered to the research subject. The mAb is allowed to circulate and accumulate at its specific target site (e.g., a tumor), while the unbound mAb clears from the bloodstream. nih.gov

Step 2 (Imaging): A small, radiolabeled methyltetrazine probe is injected. This probe circulates rapidly, reacts quickly and specifically with the TCO-tagged mAb at the target site, and any excess is rapidly cleared from the body through the kidneys. nih.govnih.gov

Affinity-Based Probe Development for Target Engagement Studies

Construction of Ligand-Methyltetrazine-amino-PEG5-amine Conjugates

The creation of an effective affinity probe begins with the stable conjugation of a targeting ligand to the this compound linker. The primary amine (-NH2) on the PEGylated linker serves as a versatile nucleophilic handle for this purpose.

The most common strategy involves reacting the amine group with an activated form of a carboxylic acid on the ligand molecule, such as an N-hydroxysuccinimide (NHS) ester. This reaction, typically carried out in buffers with a slightly alkaline pH (e.g., pH 7.2-8.5), results in the formation of a highly stable amide bond. The resulting conjugate molecule possesses the specific targeting capabilities of the ligand and the bioorthogonal reactivity of the methyltetrazine group.

The integrated polyethylene (B3416737) glycol (PEG5) spacer is critical to this process. It enhances the water solubility of the conjugate, which is essential for use in biological media. broadpharm.com Furthermore, the flexible PEG chain provides spatial separation between the ligand and the methyltetrazine moiety, minimizing the risk of steric hindrance that could otherwise interfere with either ligand-protein binding or the subsequent click reaction.

The key components in the construction of these conjugates are outlined in the table below.

ComponentRole in ConjugationKey Functional GroupResulting Bond
Targeting Ligand Provides specificity for the protein of interest.Activated Carboxylic Acid (e.g., NHS ester)-
This compound Acts as a bifunctional linker, connecting the ligand to a reporter group via bioorthogonal chemistry.Primary Amine (-NH2)Amide
Resulting Conjugate An affinity probe ready for target engagement studies.Methyltetrazine-

Research into Protein-Ligand Binding and Target Identification

Once synthesized, the ligand-linker conjugate is used to investigate protein-ligand interactions directly in biological samples. These studies can validate that a drug candidate engages its intended target or can be used to identify the unknown cellular targets of a bioactive compound (target deconvolution).

The experimental workflow typically involves two main steps:

Target Binding: The ligand-Methyltetrazine-amino-PEG5-amine conjugate is introduced to a biological system, such as live cells or a cell lysate. The ligand portion of the conjugate binds specifically to its target protein.

Bioorthogonal Labeling: A second molecule, carrying a complementary trans-cyclooctene (TCO) group, is then added. This TCO-containing molecule is typically appended to a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging. The methyltetrazine group on the conjugate reacts specifically and rapidly with the TCO group in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. conju-probe.comconju-probe.com This "click chemistry" reaction is bioorthogonal, meaning it does not interfere with native biological processes. conju-probe.com

If a biotin-TCO reporter is used, the entire complex—target protein, ligand-linker conjugate, and biotin—can be isolated from the sample using streptavidin-coated beads. The captured protein can then be identified and quantified using techniques like mass spectrometry. This workflow provides definitive evidence of target engagement. This methodology has found broad applications in drug target identification and validation. conju-probe.comconju-probe.com

StepReagent/ComponentMechanismPurpose
1. Target Engagement Ligand-Methyltetrazine-amino-PEG5-amine ConjugateThe ligand moiety binds non-covalently to the active or allosteric site of its specific protein target.To specifically "tag" the protein of interest within a complex mixture.
2. Bioorthogonal Reaction TCO-Biotin or TCO-FluorophoreThe methyltetrazine group on the conjugate undergoes a rapid and specific iEDDA click reaction with the TCO group. conju-probe.comTo covalently attach a reporter molecule (biotin or fluorophore) to the ligand-bound protein for detection or isolation.
3. Analysis Streptavidin Affinity Purification or Fluorescence MicroscopyIf biotinylated, the entire complex is purified. If fluorescently labeled, its location can be visualized.To identify the target protein (e.g., via mass spectrometry) or to determine its subcellular localization.

Development of FRET-Based Biosensors and Activity Probes

The unique properties of this compound also enable its use in the sophisticated design of biosensors based on Förster Resonance Energy Transfer (FRET). FRET is a distance-dependent physical process through which energy is transferred non-radiatively from an excited "donor" fluorophore to a nearby "acceptor" fluorophore. nih.gov This phenomenon can be harnessed to create sensors that report on dynamic biological events, such as enzyme activity or conformational changes in proteins. nih.govbiorxiv.org

This compound serves as a versatile linker for assembling the necessary components of a FRET-based biosensor. For instance, in designing a probe for protein-ligand binding, a FRET donor fluorophore could be genetically fused to a protein of interest, while a FRET acceptor fluorophore is attached to a ligand via the linker.

The construction would proceed as follows:

The ligand is first conjugated to this compound through its amine functionality.

A FRET acceptor dye carrying a TCO group is then "clicked" onto the methyltetrazine group of the ligand-linker conjugate.

When this dual-labeled ligand binds to its target protein (which is already fused to the FRET donor), the donor and acceptor fluorophores are brought into close proximity (typically 1-10 nm). This proximity allows for efficient FRET, resulting in a measurable change in the fluorescence signal (e.g., a decrease in donor emission and an increase in acceptor emission). The PEG5 spacer provides a flexible and optimal distance for the FRET interaction to occur upon binding. This strategy allows for the creation of highly specific and sensitive activity probes to monitor molecular interactions in real-time within living cells. nih.govbiorxiv.org

ComponentRole in FRET BiosensorLinkage Method
Protein of Interest Scaffold for the FRET donor.Genetically encoded fusion (e.g., to GFP).
FRET Donor (e.g., GFP) Transfers energy to the acceptor when in close proximity.Peptide bond (fusion protein).
Ligand Binds to the protein of interest, bringing the FRET pair together.Covalent bond to the linker.
This compound Connects the ligand to the FRET acceptor.Amide bond to the ligand; iEDDA reaction with the acceptor.
FRET Acceptor (e.g., RFP-TCO) Accepts energy from the donor, emitting light at a different wavelength.Covalent bond to the linker via click chemistry.

Research Applications in Advanced Delivery System Design

Modular Assembly of Conjugates for Targeted Research

The modular nature of Methyltetrazine-amino-PEG5-amine is particularly valuable in the construction of multi-component conjugates for targeted research applications, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Design Principles of Antibody-Drug Conjugates (ADCs) and PROTACs Utilizing Linkers

PROteolysis-TArgeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade specific proteins of interest. nih.govmedchemexpress.com A PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. nih.gov This proximity induces the ubiquitination and subsequent degradation of the target protein. biochempeg.com The linker in a PROTAC is not merely a spacer; its length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) and significantly impact the degradation efficiency and physicochemical properties of the molecule. nih.gov PEG linkers are the most frequently used motifs in PROTAC design, with one analysis indicating their use in 54% of reported PROTACs. biochempeg.com The inclusion of a PEG chain enhances water solubility and cell permeability, and allows for systematic variation of the linker length to optimize degradation efficacy. biochempeg.com

Methodologies for Functionalizing Targeting Moieties with this compound

The primary amine group of this compound serves as a versatile reactive handle for its conjugation to targeting moieties. A common and robust method involves reacting the amine with a carboxylic acid on the targeting molecule (e.g., an antibody, small molecule, or peptide) that has been pre-activated as an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond under mild conditions.

This straightforward conjugation strategy allows a targeting moiety to be "pre-functionalized" with the methyltetrazine group. The resulting conjugate can then be purified and used as a modular building block. The exposed methyltetrazine is ready for a subsequent, highly specific bioorthogonal reaction with a molecule containing a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). broadpharm.comconju-probe.com This two-step approach provides a high degree of control and flexibility in assembling complex bioconjugates.

Functionalization of Nanocarriers for Research Delivery Vehicles

This compound is instrumental in the surface engineering of nanocarriers, transforming them into highly specific and controllable delivery vehicles for research purposes.

Strategies for Surface Modification of Liposomes and Polymeric Nanoparticles

Liposomes and polymeric nanoparticles are widely explored as carriers for therapeutic and diagnostic agents. researchgate.netmdpi.com However, unmodified nanoparticles are often rapidly cleared from circulation by the reticuloendothelial system (RES). researchgate.net A primary strategy to overcome this is to modify the nanoparticle surface with hydrophilic polymers, most commonly polyethylene (B3416737) glycol (PEG), creating what are known as "stealth" liposomes or nanoparticles. researchgate.netresearchgate.net This PEG layer sterically hinders opsonization and prolongs circulation time.

This compound can be integrated into this surface modification process. For instance, the amine group of the linker can be covalently attached to the surface of pre-formed nanoparticles that have reactive functional groups, such as carboxylates. mdpi.com In the case of liposomes, lipids containing a reactive head group (e.g., NHS-ester) can be included in the lipid bilayer, allowing for the post-insertion conjugation of the linker's amine group. nih.gov This process results in a nanocarrier surface decorated with PEG chains terminating in a methyltetrazine group. This "tetrazine-functionalized" nanocarrier is then primed for the attachment of various molecules, such as targeting ligands or imaging agents, through rapid and specific click chemistry. mdpi.com The concurrent presence of both PEG and amine-derived positive charges on the nanoparticle surface can be used as a strategy to tune their interaction with biological media and barriers. mdpi.com

Controlled Release Mechanisms in Research Systems (e.g., Click-to-Release)

Beyond simply linking components together, the tetrazine moiety can be engineered to act as a trigger for controlled release in a strategy known as "click-to-release". nih.govrsc.org This approach utilizes the inverse-electron-demand Diels-Alder (iEDDA) reaction not for stable conjugation, but to initiate a bond-cleavage cascade. acs.orgtcichemicals.com

In a typical click-to-release system, a molecule of interest (e.g., a drug) is attached to a nanocarrier or targeting moiety via a specially designed tetrazine-containing linker. nih.gov The linker is stable under physiological conditions, keeping the cargo inactive. Release is initiated by the introduction of a bioorthogonal trigger molecule, typically a trans-cyclooctene (TCO) derivative. tcichemicals.com The extremely rapid and highly selective reaction between the tetrazine and TCO forms an unstable intermediate that rapidly undergoes a series of electronic rearrangements. nih.govacs.org This process culminates in the cleavage of a carbamate, ester, or ether bond within the linker, liberating the unmodified cargo molecule at the desired site and time. nih.gov This strategy offers precise spatiotemporal control over payload release, activated by a chemical stimulus. tcichemicals.com

Table 1: Key Features of Tetrazine-Based Click-to-Release Systems

Feature Description Research Finding
Reaction Type Inverse-electron-demand Diels-Alder (iEDDA) reaction. The reaction occurs between a 1,2,4,5-tetrazine (B1199680) (Tz) and a dienophile, such as trans-cyclooctene (TCO). nih.govtcichemicals.com
Kinetics Extremely fast reaction rates, among the fastest known bioorthogonal reactions. The iEDDA reaction proceeds efficiently under mild physiological conditions without the need for catalysts. acs.orgtcichemicals.com
Trigger Exogenous, bioorthogonal molecule (e.g., TCO). Allows for external control over the timing and location of payload release. tcichemicals.com
Release Mechanism The initial cycloaddition triggers a spontaneous elimination cascade. This leads to the cleavage of carbamate, ester, or ether linkages, releasing the cargo. nih.gov
Byproducts Typically small, inert molecules. The reaction between tetrazine and TCO can be designed to produce only nitrogen gas and CO2 as byproducts. acs.org

Engineering of Multi-Component Research Systems for Specific Biological Interactions

The combination of modular conjugation and controlled release enables the engineering of highly complex, multi-component systems designed for precise biological interactions. Using this compound and its bioorthogonal reactivity, researchers can assemble sophisticated nanostructures with multiple functionalities.

For example, a polymeric nanoparticle can be functionalized using this linker as described in section 6.2.1. The resulting tetrazine-coated nanoparticles serve as a scaffold. Different components, each functionalized with a TCO group, can then be "clicked" onto the nanoparticle surface in a controlled manner. This could include:

Targeting Ligands: Peptides or antibodies that direct the nanoparticle to a specific cell type.

Imaging Agents: Fluorophores or contrast agents for tracking the nanoparticle in vitro or in vivo.

Therapeutic Payloads: Drugs attached via a stable TCO-linker.

Furthermore, advanced strategies such as "click'n lock" systems, which involve a reversible tetrazine-thiol exchange, can introduce another layer of control, allowing for the dynamic assembly and disassembly of biomolecular architectures with temporal resolution. ru.nl This modular, "plug-and-play" approach allows for the systematic variation of each component to study and optimize specific biological interactions, such as cell surface binding, internalization, and intracellular payload delivery.

Analytical and Spectroscopic Characterization Techniques for Methyltetrazine Amino Peg5 Amine Conjugates in Research

Mass Spectrometry for Conjugate Confirmation and Stoichiometry Determination

Mass spectrometry (MS) is an indispensable tool for the analysis of Methyltetrazine-amino-PEG5-amine conjugates. It provides a direct measurement of the molecular weight of the conjugate, thereby confirming the successful covalent attachment of the methyltetrazine-PEG linker to the biomolecule. Furthermore, MS can reveal the stoichiometry of the conjugation, indicating the number of linker molecules attached to each biomolecule, often referred to as the degree of PEGylation. For decades, MS has been a robust and accurate analytical tool for characterizing proteins and their modifications. walshmedicalmedia.com Two of the most common ionization techniques used for this purpose are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of large biomolecules, including proteins and peptides. In ESI-MS, the sample is dissolved in a volatile solvent and pumped through a fine, heated capillary to which a high voltage is applied. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of charged analyte ions into the mass analyzer.

For this compound conjugates, ESI-MS can provide precise molecular weight information, confirming the addition of the mass of the linker to the parent biomolecule. However, the analysis of PEGylated species by ESI-MS can be complex. The inherent polydispersity of the polyethylene (B3416737) glycol (PEG) chain and the generation of multiple charged states for large biomolecules can lead to convoluted spectra that are challenging to interpret. walshmedicalmedia.comacs.orgnih.gov Despite these challenges, ESI-MS is often favored due to its compatibility with liquid chromatography (LC-MS), allowing for online separation and analysis, and its amenability to automated workflows which can reduce sample preparation time. walshmedicalmedia.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique that has proven to be exceptionally powerful for the analysis of PEGylated biomolecules. walshmedicalmedia.com In MALDI-TOF MS, the analyte is co-crystallized with a matrix compound that strongly absorbs laser light at a specific wavelength. A pulsed laser is fired at the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase. The ions are then accelerated into a time-of-flight (TOF) analyzer, where they are separated based on their mass-to-charge ratio.

MALDI-TOF MS is particularly advantageous for the analysis of this compound conjugates for several reasons. It typically produces singly charged ions, which simplifies the resulting spectra and makes them easier to interpret compared to the multiple charge states often seen in ESI-MS. acs.orgnih.gov This technique provides excellent data on the average molecular weight and the degree of PEGylation. walshmedicalmedia.com Furthermore, MALDI-TOF MS can offer sufficiently high resolution to observe the individual oligomers of a heterogeneous PEGylated peptide. acs.orgnih.gov This allows for a detailed assessment of the heterogeneity of the conjugate and the distribution of the PEG chain lengths. The ability of a mass spectrometer to determine the presence of any free PEG or unconjugated peptide makes it a viable option for researchers to verify the success and extent of PEGylation. researchgate.net

FeatureElectrospray Ionization Mass Spectrometry (ESI-MS)Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Ionization Principle Formation of charged droplets from a solution, followed by solvent evaporation to produce gas-phase ions.Laser-induced desorption and ionization of the analyte from a solid matrix.
Typical Charge State Multiple charged ions, leading to complex spectra for large molecules.Predominantly singly charged ions, resulting in simpler spectra.
Sample State SolutionSolid (co-crystallized with a matrix)
Coupling to LC Readily coupled for LC-MS analysis.Possible, but less common than ESI-MS.
Key Advantages Good for automated workflows and online separation. walshmedicalmedia.comHigh tolerance to salts and buffers, excellent for heterogeneous samples, provides clear data on PEGylation degree. walshmedicalmedia.com
Key Disadvantages Spectra can be complex due to multiple charging and PEG polydispersity. walshmedicalmedia.comacs.orgnih.govPotential for fragmentation, and the choice of matrix is crucial for optimal results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining detailed structural information about molecules in solution. It is based on the principle that atomic nuclei with a non-zero spin will align with an external magnetic field and can be excited by radiofrequency pulses. The resulting signals provide a wealth of information about the chemical environment of the nuclei, including their connectivity and spatial proximity. For this compound conjugates, NMR is used to confirm the structural integrity of both the linker and the biomolecule after conjugation, and to verify the site of attachment.

Proton (¹H) NMR is a fundamental technique for the characterization of this compound and its conjugates. It provides a quantitative measure of the different types of protons in the molecule. The characteristic signals of the PEG backbone, the methyl group on the tetrazine ring, and the protons of the biomolecule can be identified and integrated to confirm the presence of all components of the conjugate. The chemical shifts of protons near the conjugation site may also be perturbed, providing evidence for the successful covalent linkage. The molecular weight, purity, and functionalization of polyethylene glycols are often characterized by ¹H NMR spectroscopy. nih.gov

Carbon-¹³ (¹³C) NMR provides information about the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it can be a valuable tool for confirming the structure of the linker and for observing changes in the chemical environment of carbon atoms upon conjugation. For large bioconjugates, the complexity of the ¹³C NMR spectrum can be a limiting factor.

NucleusMoietyExpected Chemical Shift (ppm)Notes
¹H Methyl group on Tetrazine~2.5 - 3.0A singlet, characteristic of the methyltetrazine core.
¹H PEG backbone (-CH₂-CH₂-O-)~3.5 - 3.7A complex multiplet, the most intense signal in the spectrum.
¹H Amine terminus (-CH₂-NH₂)~2.8 - 3.2A triplet, which will shift upon conjugation.
¹³C Methyl group on Tetrazine~20 - 25A single peak corresponding to the methyl carbon.
¹³C PEG backbone (-CH₂-CH₂-O-)~65 - 75A strong signal representing the repeating ethylene (B1197577) glycol units.
¹³C Carbon adjacent to Amine~40 - 45This signal will be significantly affected by conjugation.

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques offer a much more detailed picture of the conjugate's structure. These experiments correlate signals from different nuclei, allowing for the unambiguous assignment of resonances and the determination of through-bond and through-space connectivities.

Correlation Spectroscopy (COSY): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. For a this compound conjugate, COSY can be used to trace the spin systems within the amino acid residues of a protein or peptide, helping to confirm their identity and that their structure has not been compromised by the conjugation process. It can also be used to confirm the connectivity within the PEG linker itself. youtube.comyoutube.com

Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: This is a heteronuclear 2D NMR experiment that correlates the chemical shifts of a proton with the chemical shift of a directly attached heteronucleus, most commonly ¹³C or ¹⁵N. An HSQC spectrum provides a fingerprint of the molecule, with each peak representing a specific C-H or N-H bond. youtube.com For a this compound conjugate, an HSQC spectrum can be used to:

Confirm the assignment of resonances in the ¹H and ¹³C spectra.

Monitor changes in the chemical environment of specific residues upon conjugation. Perturbations in the HSQC spectrum can help to identify the site of attachment of the linker.

Assess the structural integrity of the biomolecule. Significant changes in the HSQC spectrum can indicate that the conjugation has caused undesirable conformational changes. nih.govresearchgate.net

Advanced NMR techniques are invaluable for providing a high-resolution structural assessment of this compound conjugates, ensuring that the final product is well-defined and suitable for its intended research application.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry and is essential for the analysis of this compound conjugates. It is a powerful separation technique that can be used to assess the purity of the final product, to monitor the progress of the conjugation reaction, and to purify the conjugate from unreacted starting materials and byproducts. High-performance liquid chromatography has been used for the separation and quantitation of free PEG and its PEGylated-protein form. nih.gov

Several different HPLC modes can be employed for the analysis of these conjugates:

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is an excellent method for separating the larger conjugate from the smaller, unreacted biomolecule and the free this compound linker. SEC is often used to determine the degree of aggregation in the sample and to get an initial assessment of the success of the conjugation reaction. lcms.czresearchgate.net

Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The attachment of the PEG linker alters the hydrophobicity of the biomolecule, allowing for the separation of the conjugate from the starting material. RP-HPLC often provides higher resolution than SEC and can sometimes separate species with different degrees of PEGylation. Unlike gel filtration, reversed-phase separations demonstrate excellent selectivity for proteins based on the specific site of PEGylation. phenomenex.com

HPLC MethodSeparation PrinciplePrimary Application for Conjugate Analysis
Size-Exclusion Chromatography (SEC) Hydrodynamic volume (size and shape)Separation of conjugate from unreacted biomolecule and free linker; detection of aggregates. lcms.czresearchgate.net
Reversed-Phase HPLC (RP-HPLC) HydrophobicityHigh-resolution separation of conjugate from unreacted biomolecule; separation of species with different degrees of PEGylation. lcms.czphenomenex.com
Ion-Exchange Chromatography (IEX) Net surface chargeSeparation of conjugate from unreacted biomolecule if conjugation alters the overall charge.

By combining these powerful analytical and spectroscopic techniques, researchers can be confident in the quality and integrity of their this compound conjugates, paving the way for groundbreaking discoveries in biology and medicine.

Preparative and Analytical HPLC Methods for Synthetic Compounds

High-performance liquid chromatography (HPLC) is a cornerstone technique for both the purification and analysis of synthetic compounds like this compound. Its high sensitivity and selectivity allow for the separation of molecules based on properties such as polarity and size, making it ideal for the complex mixtures often generated during organic synthesis.

Preparative HPLC is employed to isolate and purify the target compound from unreacted starting materials, byproducts, and other impurities. This ensures that a high-purity linker is used for subsequent bioconjugation, which is critical for achieving well-defined and reproducible results.

Analytical HPLC is used to assess the purity of the synthesized linker and its conjugates. By comparing the retention time and peak area of the sample to a known standard, the identity and purity can be confirmed. For instance, commercial suppliers of similar linkers, such as Methyltetrazine-PEG4-amine, often specify a purity of greater than 95% as determined by HPLC. conju-probe.com This level of quality control is essential for reliable downstream applications. Different HPLC methods can be applied depending on the specific analytical need.

HPLC MethodPrincipleApplication for this compoundKey Insights
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase.Purity assessment of the final linker product. Separation from more polar or less polar synthesis-related impurities.Provides accurate quantification and high-resolution separation for purity verification.
Size-Exclusion HPLC (SEC-HPLC) Separation based on molecular size. Molecules are separated as they pass through a porous gel.Analysis of PEGylated proteins to determine the degree of PEGylation and identify aggregates.Measures the content of residual, unreacted PEG linkers in a final bioconjugate sample.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds using a polar stationary phase and a partially aqueous mobile phase.Alternative method for purifying the highly polar PEGylated linker.Can provide different selectivity compared to RP-HPLC for complex sample mixtures.

Monitoring of Bioconjugation Reaction Progress by HPLC

HPLC is a powerful tool for monitoring the progress of bioconjugation reactions in real-time. The inverse-electron-demand Diels-Alder (IEDDA) reaction between the methyltetrazine moiety and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), can be tracked by observing the consumption of reactants and the formation of the product. conju-probe.comnih.gov

By taking aliquots from the reaction mixture at various time points and analyzing them via analytical HPLC, researchers can generate kinetic data. A typical chromatogram would show a peak corresponding to the initial this compound linker and another for the TCO-modified biomolecule. As the reaction proceeds, the areas of these two peaks decrease, while a new peak, corresponding to the stable dihydropyridazine (B8628806) conjugate, appears and grows. nih.gov This allows for the precise determination of reaction completion, optimization of reaction conditions (e.g., stoichiometry, temperature, and pH), and calculation of reaction rate constants. nih.gov

Time PointReactant A Peak Area (Methyltetrazine-linker)Reactant B Peak Area (TCO-Biomolecule)Product Peak Area (Conjugate)Percent Conversion
0 min 100%100%0%0%
5 min 55%54%46%46%
15 min 18%17%83%83%
30 min 4%3%97%97%
60 min <1%<1%>99%>99%

This table represents hypothetical data from an HPLC-based kinetic study of an IEDDA reaction, demonstrating the change in relative peak areas over time.

Spectroscopic Methods for Probe Validation and Functional Characterization

Spectroscopic methods are fundamental for validating the structure and function of conjugates formed using this compound, particularly when the linker or the target biomolecule contains a chromophore or fluorophore. psu.edu

UV-Visible Spectroscopy for Chromophore-Containing Conjugates

The tetrazine ring itself possesses a distinct chromophore that is useful for spectroscopic analysis. psu.edunih.gov Tetrazines typically display characteristic absorption bands in both the UV and visible regions of the electromagnetic spectrum. psu.edu Specifically, the methyltetrazine moiety has a visible absorbance peak in the range of 520–540 nm.

This property is exploited to monitor the IEDDA click reaction. The reaction between the tetrazine and a dienophile like TCO results in the formation of a dihydropyridazine product, which disrupts the conjugated π-electron system of the tetrazine ring. nih.gov This leads to the disappearance of the characteristic absorbance in the visible region, providing a clear and convenient method to confirm the successful conjugation and to measure reaction kinetics using techniques like stopped-flow spectrophotometry. nih.gov

Spectroscopic ParameterTypical Value/ObservationSignificanceSource
Tetrazine Absorbance Maximum (λmax) ~520-540 nmThis visible color provides a spectroscopic handle to track the unreacted tetrazine.
Molar Extinction Coefficient (ε) ~10,000 M⁻¹cm⁻¹ at λmaxAllows for quantitative measurement of tetrazine concentration using the Beer-Lambert law.
Post-Reaction Spectrum Loss of absorbance at ~520-540 nmConfirms the conversion of the tetrazine ring into the dihydropyridazine product, indicating successful conjugation. nih.gov
UV Absorbance Tetrazines also have absorption bands in the UV region.Provides additional data points for characterization. psu.edu

Fluorescence Spectroscopy for Labeled Biomolecules

Fluorescence spectroscopy is a highly sensitive technique used to characterize biomolecules labeled using this compound, especially in the context of creating fluorescent probes for imaging and detection. nih.gov

This can be approached in two main ways. First, the amine group of this compound can be used to conjugate the linker to a biomolecule that already possesses a fluorescent tag. The properties of the fluorophore can then be analyzed post-conjugation to ensure its function is retained.

A more advanced application involves the creation of fluorogenic probes. In this design, the tetrazine moiety acts as a quencher for a nearby fluorophore. nih.gov For example, a probe like Fluorescein-PEG5-Methyltetrazine incorporates both a fluorescein (B123965) dye and the methyltetrazine group. broadpharm.com Before the IEDDA reaction, the close proximity of the tetrazine quenches the fluorescence of the fluorescein. Upon reaction with a TCO-containing target, the tetrazine is consumed, its quenching effect is eliminated, and a significant increase in fluorescence is observed. nih.gov This "turn-on" mechanism is highly desirable for cellular imaging applications, as it reduces background signal. nih.gov

Fluorescent Probe ExampleFluorophoreExcitation Max (λex)Emission Max (λem)Principle of CharacterizationSource
Fluorescein-PEG5-Methyltetrazine Fluorescein494 nm517 nmThe terminal methyltetrazine enables click reaction with TCO. The hydrophilic PEG5 spacer enhances solubility. broadpharm.com
Fluorogenic Tetrazine Probe (General) e.g., Coumarin, RhodamineVaries by dyeVaries by dyeFluorescence is quenched by the tetrazine. Reaction with a TCO-target restores fluorescence, enabling functional characterization of binding. nih.gov

Challenges and Future Directions in Research Utilizing Methyltetrazine Amino Peg5 Amine

Optimizing Reactivity and Selectivity for Complex Research Environments

The efficiency and specificity of the inverse-electron-demand Diels-Alder (iEDDA) reaction between the methyltetrazine group and a strained dienophile are paramount for its successful application. Researchers are actively pursuing strategies to fine-tune these parameters for increasingly complex and demanding biological settings.

Strategies for Enhancing Reaction Kinetics under Mild Conditions

The rate of the iEDDA reaction is a critical factor, especially when dealing with low concentrations of biomolecules in living systems. nih.govnih.gov The reaction kinetics are governed by the electronic properties of both the tetrazine and the dienophile. nih.gov For the tetrazine component, electron-withdrawing groups tend to increase the reaction rate. researchgate.net Conversely, the methyl group on Methyltetrazine-amino-PEG5-amine, while enhancing stability, can slightly decrease the reaction rate compared to unsubstituted tetrazines. researchgate.net

To counteract this, research has focused on the dienophile partner. The use of highly strained dienophiles, such as trans-cyclooctenes (TCOs), significantly accelerates the ligation. broadpharm.comresearchgate.net Further modifications to the TCO structure, such as the introduction of a cyclopropane-fused sTCO, can lead to even faster reaction rates. acs.org The choice of dienophile is therefore a key strategy to enhance kinetics. For instance, the reaction between 3,6-di-(2-pyridyl)-s-tetrazine and TCO exhibits a very rapid second-order rate constant of approximately 2000 M⁻¹s⁻¹. researchgate.net While specific kinetic data for this compound is not extensively published, the principles of tuning reactivity through dienophile selection are directly applicable.

Furthermore, the local microenvironment can influence reaction kinetics. For example, the pH can affect the reactivity of certain dienophiles, such as vinylboronic acids (VBAs), where the boronate anion is more reactive than the boronic acid form. acs.org The PEG5 spacer in this compound can also play a role by improving solubility and potentially reducing non-specific interactions that might otherwise hinder the reaction.

Development of Novel Strain-Promoted Dienophiles

The development of new dienophiles is a major avenue for optimizing tetrazine ligations. The ideal dienophile should not only be highly reactive but also stable in biological media and orthogonal to native functional groups. nih.gov

Cyclopropenes have emerged as promising "mini-tags" due to their small size, which minimizes steric hindrance. nih.govacs.org However, unsubstituted cyclopropenes can be unstable. nih.gov Research has shown that substitution at the C1 position with a methyl group can improve stability while maintaining good reactivity. nih.gov Further modifications to the C3 position of the cyclopropene (B1174273) ring can be used to modulate both stability and reactivity. nih.gov

Norbornadiene derivatives have also been explored as strained dienophiles. nih.govacs.org These can participate in tetrazine-mediated transfer (TMT) reactions, which involve the initial ligation followed by a retro-Diels-Alder reaction, leading to the release of a product. nih.govacs.org This cascade has been utilized in applications such as the detection of low-abundance microRNAs. nih.govacs.org

Another innovative approach is the use of vinyl ethers as dienophiles. These can be used to "cage" a molecule, such as a fluorophore, rendering it inactive. The tetrazine ligation then triggers a "click-to-release" cascade, uncaging the molecule and restoring its function. nih.govacs.org Vinylboronic acids (VBAs) represent another class of dienophiles that exhibit exceptionally high reaction rates with tetrazines, particularly those substituted with boron-coordinating ligands. acs.orgrsc.org The reactivity of VBAs can be tuned by pH, adding another layer of control. acs.org

Computational chemistry is also playing an increasingly important role in the rational design of new dienophiles and tetrazines with improved reactivity and stability profiles. rsc.org These in silico screening methods can accelerate the discovery of novel bioorthogonal reaction partners. rsc.org

Expanding the Scope of Bioorthogonal Applications in Advanced Research Models

The robust and selective nature of the tetrazine ligation has led to its adoption in a wide array of advanced research applications. The focus is now on integrating this chemistry into more complex, multi-step processes and exploring novel chemical transformations.

Integration into Multi-Step, Orthogonal Synthetic Strategies

A significant area of development is the use of this compound in multi-step labeling and assembly strategies. Its bioorthogonal nature allows it to be used in concert with other selective chemistries, enabling the construction of complex biomolecular conjugates.

One prominent example is in the field of antibody-drug conjugates (ADCs). nih.gov A linker like this compound can be used for the site-specific attachment of a cytotoxic drug to an antibody. The PEG spacer can improve the pharmacokinetic properties of the ADC, while the tetrazine provides a reactive handle for the click reaction with a drug molecule that has been modified with a dienophile. nih.gov This modular approach allows for the rapid generation and screening of different ADC candidates.

Similarly, this compound is suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target. The tetrazine ligation can be used to link the target-binding moiety to the E3 ligase-binding moiety.

Furthermore, the orthogonality of the tetrazine-dienophile reaction allows for its use alongside other bioorthogonal reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC). nih.gov This enables dual-labeling experiments where different components of a biological system can be tagged and visualized independently. A powerful application of this is in metabolic glycoengineering, where cells can be metabolically labeled with a sugar bearing a dienophile, and then subsequently tagged with a tetrazine-functionalized probe like this compound for imaging or other downstream applications. nih.gov

Exploration of New Chemical Transformations Leveraging the Compound's Reactivity

Beyond simple ligation, researchers are exploring novel chemical transformations that can be triggered by the tetrazine-dienophile reaction. The "click-to-release" strategy is a prime example of this. nih.govacs.org In this approach, a molecule of interest is "caged" with a dienophile in such a way that the subsequent iEDDA reaction with a tetrazine initiates a cascade of reactions leading to the release of the active molecule. nih.govacs.org

This has been demonstrated with the release of drugs, such as doxorubicin, and even PROTACs at a specific site of action. nih.gov The tetrazine-functionalized molecule acts as the trigger, allowing for spatial and temporal control over the activation of a therapeutic agent. biorxiv.org Different dienophile-caging groups are being developed, including those based on TCOs and vinyl ethers, each with their own release kinetics and mechanisms. nih.gov

Another innovative application is the use of tetrazine ligation to control cellular processes. For example, light-activated "photocaged" dihydrotetrazines have been developed. biorxiv.org These are stable compounds that can be converted to the reactive tetrazine form upon irradiation with visible light. biorxiv.org This allows for precise spatiotemporal control over the initiation of the click reaction, enabling single-cell resolution in labeling experiments. biorxiv.org This technology can be coupled with click-to-release strategies for photopharmacology applications, where a drug is released only at a specific time and location. biorxiv.org

Electrochemical control of tetrazine reactivity has also been demonstrated. nih.gov By applying a potential to a tetrazine-modified electrode, the tetrazine can be reversibly reduced to its unreactive dihydrotetrazine form, effectively turning the click reaction "off" and "on". nih.gov This has been used for the site-selective functionalization of microelectrode arrays. nih.gov

Advancements in Automated Synthesis and High-Throughput Methodologies for Bioconjugation

The increasing complexity of bioconjugates and the need to screen large libraries of molecules have driven the development of automated and high-throughput methods. This compound is well-suited for integration into these platforms due to the robust and predictable nature of the tetrazine ligation.

Automated liquid handlers and robotic workstations are being employed to streamline the multi-step processes involved in bioconjugation. completegenomics.comselectscience.netbiocompare.comdispendix.combeckman.com These systems can perform tasks such as dispensing reagents, mixing, and purification with high precision and throughput, reducing human error and accelerating research. completegenomics.comselectscience.netbiocompare.comdispendix.combeckman.com For example, automated platforms have been developed for the high-throughput synthesis and purification of ADCs, a process where a linker like this compound would be a key component.

High-throughput screening (HTS) methodologies are also being adapted for bioorthogonal chemistry. nih.gov Small molecule microarrays, for instance, can be prepared using tetrazine ligation to immobilize a library of compounds. nih.govresearchgate.net These arrays can then be screened against a protein of interest to identify potential inhibitors or binding partners. nih.govresearchgate.net The efficiency of this approach allows for the rapid screening of thousands of compounds.

Furthermore, the development of cleavable linkers, a category that can include tetrazine-based systems, can simplify the characterization of complex bioconjugates like PEGylated proteins. nih.gov By designing linkers that can be cleaved under specific conditions, the different components of the conjugate can be analyzed independently, which is particularly beneficial for quality control in the development of therapeutic biologics. nih.gov The combination of automated synthesis and HTS with the reliable chemistry of linkers like this compound is poised to significantly accelerate the discovery and development of new bioconjugates for a wide range of applications. nih.gov

Emerging Research Areas and Potential Innovations

The unique structural characteristics of this compound, particularly its bioorthogonal reactivity, hydrophilicity, and available primary amine, position it at the forefront of several emerging research areas. Innovations leveraging this compound are primarily focused on enhancing the specificity, efficacy, and versatility of biomolecular tools for therapeutic and diagnostic applications.

One of the most promising frontiers is the advancement of pre-targeted imaging and therapy. In this approach, a biomolecule, such as an antibody modified with a trans-cyclooctene (B1233481) (TCO) group, is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a smaller, fast-clearing molecule like this compound, carrying an imaging agent (like a radionuclide or a fluorophore) or a therapeutic payload, is introduced. The methyltetrazine group on the PEG linker rapidly and specifically reacts with the TCO-tagged antibody at the target location. This strategy significantly improves the target-to-background signal ratio in imaging and minimizes off-target toxicity in therapy. The PEG5 spacer is crucial in this context as it enhances the solubility of the imaging or therapeutic agent and provides sufficient flexibility for the methyltetrazine to efficiently react with the TCO group on the bulky antibody.

Another significant area of innovation is the development of next-generation antibody-drug conjugates (ADCs) and other targeted drug delivery systems. The terminal amine group of this compound allows for the attachment of cytotoxic drugs, creating a linker-payload system. This can then be conjugated to a targeting moiety, often an antibody, that has been engineered to contain a TCO group. This modular approach allows for the precise control over the drug-to-antibody ratio (DAR), a critical parameter influencing the efficacy and safety of an ADC. Research is exploring the use of such linkers to create ADCs with improved pharmacokinetic properties and enhanced stability in circulation, leading to more potent and less toxic cancer therapies.

Furthermore, the application of this compound is expanding within the field of proteomics and cellular biology. Its ability to participate in click chemistry reactions enables the specific labeling and visualization of proteins and other biomolecules within living cells. For instance, a protein of interest can be genetically tagged with a TCO group, and then a fluorescent dye attached to this compound can be used to track its localization and dynamics in real-time. This offers a powerful tool for dissecting complex biological processes.

The development of activatable probes represents another innovative research direction. These are molecules that are "switched on" by a specific biological trigger. For example, a therapeutic agent linked via this compound could be designed to be released only in the presence of a tumor-specific enzyme. This adds an extra layer of control and further minimizes side effects.

The table below summarizes key emerging research areas and the role of this compound's structural components.

Emerging Research AreaKey InnovationRole of MethyltetrazineRole of PEG5 SpacerRole of Amino Group
Pre-targeted Immuno-PET Imaging Improved signal-to-noise ratio and reduced radiation dose to non-target tissues.Enables rapid and specific in vivo ligation with TCO-modified antibodies at the target site.Enhances solubility and bioavailability of the radiolabeled probe; provides optimal distance for reaction.Serves as the attachment point for chelators required to complex radiometals.
Next-Generation ADCs Precise control over Drug-to-Antibody Ratio (DAR) and site-specific conjugation.Facilitates covalent attachment to TCO-bearing antibodies for a homogenous ADC population.Improves pharmacokinetics and reduces aggregation of the final conjugate.Allows for the stable conjugation of potent cytotoxic payloads.
Live-Cell Imaging Real-time tracking of specific biomolecules in their native environment.Provides a bioorthogonal handle for attaching fluorophores to TCO-tagged proteins or glycans.Minimizes steric hindrance and enhances water solubility of the imaging probe.Enables the covalent attachment of a wide variety of fluorescent dyes.
PROTAC Development Targeted degradation of disease-causing proteins.Can be used as a component of the linker to connect the target-binding and E3 ligase-binding moieties.The flexible PEG chain can span the distance between the target protein and the E3 ligase.Provides a reactive site for synthesizing the complete PROTAC molecule.

Q & A

Q. What are the key structural components of Methyltetrazine-amino-PEG5-amine, and how do they influence its reactivity?

this compound comprises three functional elements:

  • Methyltetrazine : A six-membered aromatic ring with four nitrogen atoms, enabling rapid bioorthogonal reactions (e.g., inverse electron-demand Diels-Alder reactions with strained alkenes/alkynes). Methyl substitution stabilizes the tetrazine ring compared to hydrogen-substituted analogs, balancing reactivity and stability .
  • PEG5 spacer : A pentameric ethylene glycol chain enhancing water solubility, reducing nonspecific binding, and improving biocompatibility. PEG length affects molecular flexibility and steric accessibility of the tetrazine group .
  • Amine terminus : A primary amine (-NH₂) for covalent conjugation to carboxylic acids (via EDC/NHS coupling) or other electrophilic groups (e.g., NHS esters, aldehydes) .

Q. What are the primary applications of this compound in academic research?

This compound is widely used in:

  • Bioorthogonal labeling : Rapid, specific conjugation to trans-cyclooctene (TCO)-tagged biomolecules (e.g., antibodies, proteins) for live-cell imaging .
  • Antibody-Drug Conjugate (ADC) development : As a linker to connect cytotoxic payloads to antibodies, leveraging its stability in circulation and rapid release kinetics in target tissues .
  • Chemical biology probes : Functionalizing surfaces or nanoparticles for tracking cellular uptake and intracellular trafficking .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in bioorthogonal labeling?

Critical parameters include:

  • pH : Reactions are most efficient near physiological pH (7.0–7.4), as acidic conditions accelerate tetrazine hydrolysis .
  • Temperature : Elevated temperatures (e.g., 37°C) improve reaction kinetics but may compromise protein stability. Kinetic studies show a 2.5-fold rate increase per 10°C rise .
  • Molar ratio : A 1:1.2 molar ratio of tetrazine:TCO minimizes excess reagent while ensuring complete conjugation. Excess tetrazine may require post-reaction purification (e.g., dialysis) .

Q. What challenges arise in maintaining the stability of this compound, and how can they be mitigated?

Key stability issues and solutions:

  • Hydrolysis : The tetrazine ring is prone to hydrolysis in aqueous media. Storage at -20°C in anhydrous DMSO or dry PEG formulations extends shelf life .
  • Photooxidation : Exposure to light degrades tetrazine. Use amber vials and limit light exposure during experiments .
  • Batch variability : Variations in PEG chain length or methylation efficiency can affect reactivity. Validate each batch via HPLC (≥95% purity) and NMR (confirming PEG5 integration) .

Q. How should researchers address contradictions in reported reaction kinetics between this compound and other tetrazine derivatives?

Discrepancies often stem from:

  • Substitution patterns : Methyltetrazine reacts slower than hydrogen-substituted analogs (e.g., unmodified tetrazine-PEG5-amine) due to steric hindrance, but offers superior stability .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to aqueous buffers. A 2019 study reported a 3.2-fold increase in DMF vs. PBS .
  • Quantification methods : Fluorescence-based assays may underestimate yields due to quenching. Cross-validate using LC-MS or UV-Vis spectroscopy .

Q. What experimental strategies are recommended for characterizing this compound conjugates?

  • Analytical HPLC : Monitor conjugation efficiency using a C18 column (gradient: 5–95% acetonitrile in water with 0.1% TFA). Retention time shifts confirm successful conjugation .
  • MALDI-TOF/MS : Determine molecular weight shifts (e.g., +470 Da for TCO-PEG5-amine conjugation) .
  • Fluorescence correlation spectroscopy (FCS) : Quantify labeling efficiency in live cells using TAMRA or Cy5 tags .

Data Interpretation and Methodological Considerations

Q. How can researchers resolve conflicting data on the cellular toxicity of this compound?

Reported toxicity variations may arise from:

  • Purity : Impurities (e.g., unreacted hydrazine precursors) can induce cytotoxicity. Purify via reverse-phase chromatography before use .
  • Concentration thresholds : Toxicity is dose-dependent. A 2024 study established an IC₅₀ of 250 µM in HeLa cells, but primary cells may require lower concentrations .
  • Cell type specificity : Endocytic activity influences intracellular accumulation. Compare multiple cell lines and include negative controls (e.g., PEG5-amine without tetrazine) .

Q. What statistical approaches are suitable for analyzing kinetic data from this compound reactions?

  • Nonlinear regression : Fit time-course data to a second-order kinetic model (k₂ = rate constant) using software like GraphPad Prism .
  • Error analysis : Report standard deviations from triplicate experiments and use ANOVA for cross-condition comparisons .
  • Arrhenius plots : Calculate activation energy (Eₐ) for temperature-dependent studies to elucidate reaction mechanisms .

Synthesis and Quality Control

Q. What protocols ensure reproducible synthesis of this compound?

Key steps include:

  • Tetrazine methylation : React 3-(4-cyanophenyl)-1,2,4,5-tetrazine with methyl iodide in acetone, monitored by TLC (Rf = 0.45 in ethyl acetate) .
  • PEG5 coupling : Use EDC/NHS to conjugate the methyltetrazine to PEG5-amine. Purify via silica gel chromatography (eluent: 10% MeOH in DCM) .
  • Quality control : Validate via ¹H NMR (δ 8.2 ppm for tetrazine protons, δ 3.6 ppm for PEG methylene) and HRMS (calculated [M+H]⁺ = 487.6) .

Q. How should researchers troubleshoot low conjugation yields in this compound applications?

Common fixes:

  • Activate amine groups : Pre-treat PEG5-amine with TEA to deprotonate -NH₂ and enhance coupling efficiency .
  • Optimize stoichiometry : Use a 10% molar excess of tetrazine to account of hydrolysis losses .
  • Quench unreacted tetrazine : Add a 5-fold molar excess of TCO-PEG4-azide post-reaction to sequester residual reagent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.